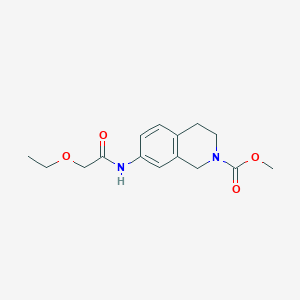

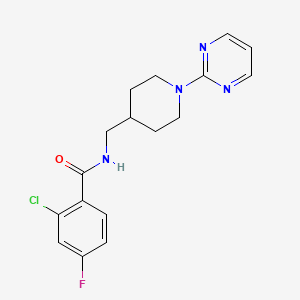

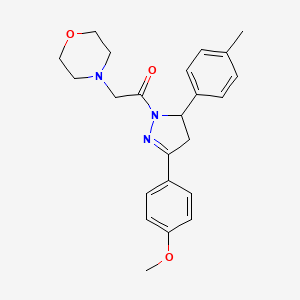

![molecular formula C18H17N3O2S B2788429 2-(4-cyanobenzamido)-N-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide CAS No. 892978-07-3](/img/structure/B2788429.png)

2-(4-cyanobenzamido)-N-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “2-(4-cyanobenzamido)-N-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide” is a derivative of thiophene, a five-membered heterocyclic compound containing a sulfur atom . Thiophene derivatives have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry .

Synthesis Analysis

The synthesis of thiophene derivatives often involves the use of 3-amino-thiophene-2-carboxamides as versatile synthons . In a study, a series of benzo[b]thiophene-2-carboxamide derivatives were designed and synthesized . The compounds exhibited STING-agonistic activity, suggesting potential antitumor efficacy .

Molecular Structure Analysis

The molecular structure of thiophene derivatives can be analyzed using various spectroscopic techniques . For instance, the single crystal structure and complete spectral characterization of two heteroaryl chalcones were reported in a study .

Chemical Reactions Analysis

Thiophene derivatives have been found to exhibit significant antioxidant properties . For example, compounds 2-(2-cyanoacetamido)-4,5-dimethylthiophene-3-carboxamide and 2-(2-cyanoacetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide showed high activity in an assay with nitric oxide free radical scavenging .

Scientific Research Applications

- Thiophene derivatives, including the compound , find use in industrial chemistry as corrosion inhibitors . These compounds protect metal surfaces from degradation caused by chemical reactions with their environment.

- Thiophene-based molecules play a crucial role in the development of organic semiconductors . These materials are essential for electronic devices like organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs).

- Thiophene-containing compounds exhibit diverse pharmacological properties. For instance:

- Anticancer : Some thiophene derivatives possess anticancer activity .

- Anti-inflammatory : Certain thiophenes exhibit anti-inflammatory effects .

- Antimicrobial : Thiophenes have demonstrated antimicrobial properties .

- Antihypertensive and Anti-atherosclerotic : Other derivatives show potential in managing hypertension and atherosclerosis .

- Specific drugs incorporate thiophene moieties. For example:

- Researchers employ various synthetic methods to obtain thiophene derivatives:

Corrosion Inhibitors

Organic Semiconductors

Pharmacological Properties

Drug Development

Synthetic Methods

STING Agonists

Mechanism of Action

Mode of Action

Similar compounds have been found to interact with their targets through various mechanisms, such as binding to active sites, causing conformational changes, or modulating the activity of the target .

Biochemical Pathways

Compounds with similar structures have been found to influence various biochemical pathways, including signal transduction pathways, metabolic pathways, and cellular processes .

Pharmacokinetics

The pharmacokinetic properties of a compound can significantly impact its bioavailability and therapeutic efficacy .

Result of Action

Similar compounds have been found to exert various effects at the molecular and cellular levels, such as modulating gene expression, altering cellular metabolism, or influencing cell signaling pathways .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interaction with its target . .

Future Directions

The future directions in the research of thiophene derivatives could involve the design and synthesis of novel structural prototypes with more effective pharmacological activity . For instance, the compounds 2b and 2e showed optimal dynamics trajectories within a time scale of 100 ns at 300 K temperature, asserting their high stability and compactness, and revealing their biomimetic role in CA-4 in preventing cancer progression .

properties

IUPAC Name |

2-[(4-cyanobenzoyl)amino]-N-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O2S/c1-20-17(23)15-13-4-2-3-5-14(13)24-18(15)21-16(22)12-8-6-11(10-19)7-9-12/h6-9H,2-5H2,1H3,(H,20,23)(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBTBCWBKJKEYFO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=C(SC2=C1CCCC2)NC(=O)C3=CC=C(C=C3)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-cyanobenzamido)-N-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

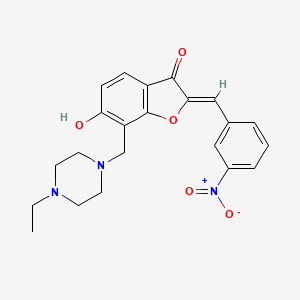

![4-fluoro-N-(2-(6-((2-oxo-2-(p-tolylamino)ethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2788348.png)

![1-Cyclopentyl-3-[(2-methylpiperidin-1-yl)carbonyl]-1H-pyrazol-4-amine](/img/structure/B2788351.png)

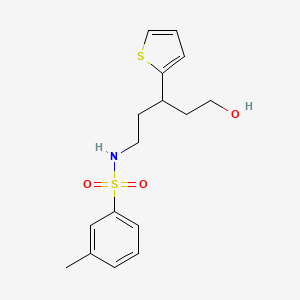

![9-((4-(2-(4-methoxyphenyl)acetyl)piperazin-1-yl)sulfonyl)-1,2,6,7-tetrahydropyrido[3,2,1-ij]quinolin-3(5H)-one](/img/structure/B2788362.png)

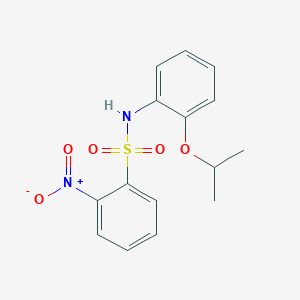

![2-Methyl-3-[4-(trifluoromethyl)pyrazol-1-yl]propan-1-amine](/img/structure/B2788364.png)

![7-Methyl-6-oxa-2-azaspiro[3.5]nonane;hydrochloride](/img/structure/B2788369.png)